molecular formula C13H17N5O2S2 B6436295 N-(1-{5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl}piperidin-4-yl)-N-methylmethanesulfonamide CAS No. 2549042-15-9

N-(1-{5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl}piperidin-4-yl)-N-methylmethanesulfonamide

Cat. No.: B6436295
CAS No.: 2549042-15-9
M. Wt: 339.4 g/mol
InChI Key: LBXCPEQOBLFKAF-UHFFFAOYSA-N
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Description

“N-(1-{5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl}piperidin-4-yl)-N-methylmethanesulfonamide” is a compound that contains an imidazo[2,1-b][1,3]thiazole scaffold . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Future Directions

The future directions for research on “N-(1-{5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl}piperidin-4-yl)-N-methylmethanesulfonamide” could include further exploration of its synthesis process, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential pharmacological activities could be investigated in more depth .

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms depending on their specific structure and the presence of functional groups . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . For instance, they can affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of effects due to their diverse biological activities . For instance, they have been found to exhibit antitumor and cytotoxic activity .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

Properties

IUPAC Name

N-[1-(5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl)piperidin-4-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S2/c1-16(22(2,19)20)10-3-5-17(6-4-10)12-11(9-14)18-7-8-21-13(18)15-12/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXCPEQOBLFKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=C(N3C=CSC3=N2)C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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